molecular formula C9F10 B14668087 1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene CAS No. 37600-07-0

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene

Cat. No.: B14668087
CAS No.: 37600-07-0
M. Wt: 298.08 g/mol
InChI Key: PSQVCWHWZMJSNI-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pentafluorobenzene with pentafluoropropene under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alkoxides for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated aromatic amines or ethers, while addition reactions can result in the formation of various adducts .

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene exerts its effects is primarily through its electron-withdrawing fluorine atoms. These atoms influence the reactivity and stability of the compound, making it highly resistant to nucleophilic attack and enhancing its overall stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative with similar electron-withdrawing properties.

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a trifluoromethyl group instead of the pentafluoropropene moiety.

    2,3,4,5,6-Pentafluorostyrene: A fluorinated styrene derivative used in polymer chemistry.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene is unique due to the presence of both a highly fluorinated benzene ring and a fluorinated propene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields .

Properties

CAS No.

37600-07-0

Molecular Formula

C9F10

Molecular Weight

298.08 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,2,3,3,3-pentafluoroprop-1-enyl)benzene

InChI

InChI=1S/C9F10/c10-2-1(4(12)8(16)9(17,18)19)3(11)6(14)7(15)5(2)13

InChI Key

PSQVCWHWZMJSNI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(C(F)(F)F)F)F

Origin of Product

United States

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